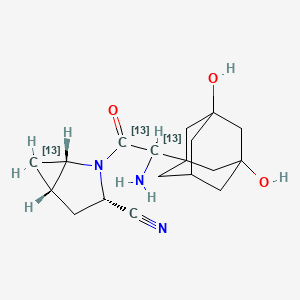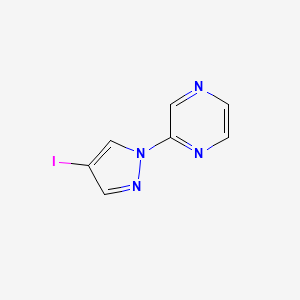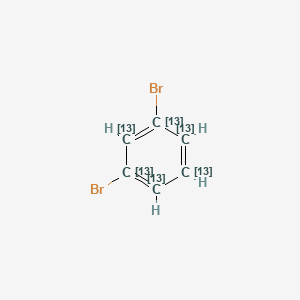
3,4-Bis(phenylmethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(phenylmethyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenylmethyl groups at the 3 and 4 positions. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural and reactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylmethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for furan formation, which can be adapted for the synthesis of this compound . This method typically involves the reaction of 1,4-diketones with phenylmethyl groups under acidic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or gold can be used to facilitate the cyclization reactions, and the process may be carried out in a continuous flow reactor to optimize production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(phenylmethyl)furan undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The furan ring can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated furans, while oxidation can produce furanones or other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(phenylmethyl)furan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Bis(phenylmethyl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The phenylmethyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: The simplest member of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
3,4-Dimethylfuran: Similar to 3,4-Bis(phenylmethyl)furan but with methyl groups instead of phenylmethyl groups.
Uniqueness
This compound is unique due to the presence of phenylmethyl groups, which enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .
Eigenschaften
Molekularformel |
C18H16O |
|---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3,4-dibenzylfuran |
InChI |
InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI-Schlüssel |
VKMAQNCGOPSERO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=COC=C2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)



![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)

![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)





![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
